2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid
Description
2,3-Dioxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-carboxylic acid is a complex tricyclic compound featuring a fused azabicyclic core with two ketone groups (dioxo) and a carboxylic acid substituent. Molecular dynamics simulations suggest its role as a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2), a target implicated in Parkinson’s disease .
Properties
IUPAC Name |
2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-8-5-7(12(16)17)4-6-2-1-3-13(9(6)8)11(10)15/h4-5H,1-3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHSGBUGTHYKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)C(=O)O)C(=O)C(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the tricyclic core is typically achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
This compound serves as a model to study:
- Reaction Mechanisms : Understanding the behavior of tricyclic systems.
- Chemical Reactivity : Investigating oxidation, reduction, and substitution reactions.
Biology
Research indicates potential biological activities:
- Interaction with Biomolecules : Studies are ongoing to explore how this compound interacts with various biological targets.
Medicine
The compound is being investigated for:
- Therapeutic Applications : Its potential as a lead compound in drug development due to its unique structure and properties.
Industry
In industrial research, it is utilized to:
- Develop New Materials : Its unique properties may lead to innovations in material science.
Dioxoindoline Derivatives
A study indicated that dioxoindoline derivatives exhibited significant inhibition of lactate dehydrogenase (LDH) activity in vitro. This suggests potential applications in cancer therapy where LDH plays a crucial role in metabolic processes (Vivas et al., 2005).
Antimicrobial Properties
Research focusing on similar tricyclic compounds found that they effectively inhibited the growth of several bacterial strains at low micromolar concentrations (Bork et al., 2004). The mechanism was attributed to the disruption of cellular respiration pathways.
Mechanism of Action
The mechanism of action of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Enhanced Bioactivity
9,11,11-Trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7,9-tetraen-6-yloxolane-2-carboxylate
- Structural Features : This analog incorporates a methyl-substituted tricyclic core and an oxolane ester group.
- Key Findings :
- Significance : Substituents like trimethyl groups and oxolane esters optimize steric and electronic interactions, improving target engagement.
β-Lactam Antibiotics with Azabicyclic Cores
Compounds such as (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS 21593-23-7) and related cephalosporins (e.g., entries m, n, o in ) share azabicyclic frameworks but differ in functional groups and applications:
- Structural Divergence :
- Bicyclo[4.2.0] or [3.2.0] cores vs. the tricyclo[6.3.1.0⁴,¹²] system.
- Thia (sulfur-containing) rings and acetamido/phenyl substituents vs. dioxo and carboxylic acid groups.
- Functional Impact :
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Biological Target | Interaction Energy (kcal/mol) | Ligand Efficiency |
|---|---|---|---|---|---|
| 2,3-Dioxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-carboxylic acid | Tricyclo[6.3.1.0⁴,¹²] | Dioxo, carboxylic acid | LRRK2 | −100.04 | −4.00 |
| 9,11,11-Trimethyl derivative (oxolane ester analog) | Tricyclo[6.3.1.0⁴,¹²] | Trimethyl, oxolane ester | LRRK2 | −100.04 | −4.00 |
| PF-06447475 (reference inhibitor) | Non-tricyclic | Aryl sulfonamide | LRRK2 | −72.41 | −3.15 |
| (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]... | Bicyclo[4.2.0] | Thia, acetamido, pyridinylthio | Bacterial enzymes | N/A | N/A |
Biological Activity
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid is a complex organic compound notable for its unique tricyclic structure and the presence of multiple functional groups, including dioxo and carboxylic acid moieties. This compound has garnered attention for its potential biological activities, which may be relevant in medicinal chemistry and material science. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Structural Characteristics
The molecular formula of this compound is C₁₂H₉N₁O₄ with a molecular weight of approximately 219.17 g/mol. Its structure features a dodecane-like backbone that influences its chemical properties and biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds with structural similarities to this compound may interact with multiple biological targets. The following table summarizes some related compounds and their structural features:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| 2,3-Dioxoindoline-5-carboxylic acid | 25128-32-9 | Indoline structure with dioxo groups | High |
| 1-Methyl-2,3-dioxoindoline-5-carboxylic acid | 184904-69-6 | Methylated indoline derivative | Moderate |
| 2,3-Dioxoindoline-6-carboxylic acid | 101870-10-4 | Another indoline variant | Moderate |
| 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | 65-86-1 | Tetrahydropyrimidine core | Low |
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated; however, similar compounds have shown the following activities:
- Enzyme Inhibition : Compounds with dioxo groups often act as enzyme inhibitors by mimicking substrate structures or binding to active sites.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Case Studies
A few notable studies have explored the biological activity of structurally related compounds:
- Study on Dioxoindoline Derivatives : Research indicated that dioxoindoline derivatives exhibited significant inhibition of lactate dehydrogenase (LDH) activity in vitro. This suggests potential applications in cancer therapy where LDH plays a crucial role in metabolic processes (Vivas et al., 2005).
- Antimicrobial Properties : A study focusing on similar tricyclic compounds found that they effectively inhibited the growth of several bacterial strains at low micromolar concentrations (Bork et al., 2004). The mechanism was attributed to the disruption of cellular respiration pathways.
Q & A
Q. What are the key challenges in synthesizing 2,3-Dioxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene-6-carboxylic acid, and how are they addressed?
Synthesis of this tricyclic compound requires multi-step organic reactions, including cyclization, protection/deprotection of functional groups, and stereochemical control. For example, analogous bicyclic β-lactam derivatives (e.g., cephalosporins) often employ Schöllkopf bis-lactim ether methodology for stereoselective amide bond formation . Challenges like ring strain and solubility are mitigated by optimizing reaction solvents (e.g., DMF/THF mixtures) and catalysts (e.g., Pd-mediated cross-coupling for heterocyclic frameworks) . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. How is the crystal structure of this compound validated, and what analytical techniques are essential?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Bond angles (e.g., C–O–C ≈ 110–112°) and torsional parameters (e.g., C9–O1–C1–O2 = 3.46°) derived from SC-XRD confirm the tricyclic framework and carboxylic acid orientation . Complementary techniques include:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on safety data for structurally related azabicyclic compounds:
- Inhalation : Use fume hoods; evacuate to fresh air if exposed .
- Skin/Eye Contact : Rinse immediately with water for ≥15 minutes; consult medical personnel .
- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the β-lactam-like ring .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity and pharmacokinetics of this compound?
Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets (e.g., penicillin-binding proteins). ADME studies require:
- Lipinski’s Rule of Five : Assess solubility (LogP <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- Metabolic Stability : Use CYP450 enzyme models to predict hepatic clearance. Missing docking scores or Lipinski violations in preliminary studies necessitate iterative refinement of the computational workflow .
Q. How do crystallographic data resolve contradictions in spectroscopic interpretations?
Discrepancies in NMR/IR data (e.g., unexpected carbonyl peaks) are resolved by cross-referencing SC-XRD bond lengths and angles. For example:
- Torsional strain : Unusual C–O–C angles (e.g., 56.70° in analogous dioxane derivatives) indicate non-planar ring systems, explaining split NMR signals .
- Hydrogen bonding : Carboxylic acid O–H∙∙∙O interactions in the crystal lattice (distance ~2.6 Å) correlate with broad IR stretches .
Q. What strategies optimize structure-activity relationships (SAR) for antimicrobial activity?
SAR studies on analogous bicyclic β-lactams reveal:
- Side-chain modifications : Introducing thiazole or tetrazole groups (e.g., 2-(1H-tetrazol-1-yl)acetamido) enhances Gram-negative coverage .
- Metal complexes : Chromium(III) complexes of similar bicyclic carboxylic acids show improved stability and antibacterial potency via chelation .
- Bioisosteric replacement : Replacing sulfur with oxygen in the thia-azabicyclo ring alters membrane permeability .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Tricyclic Carboxylic Acid Derivatives
| Parameter | Value (Example) | Source |
|---|---|---|
| Bond angle (C–O–C) | 110.86°–112.14° | |
| Torsional angle (C9–O1–C1–O2) | 3.46° | |
| Hydrogen bond distance (O–H∙∙∙O) | 2.6 Å |
Q. Table 2. Computational Parameters for Docking Studies
| Software | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| AutoDock Vina | Penicillin-binding protein 2a | –8.2 to –9.5 |
| Schrödinger Glide | β-lactamase TEM-1 | –7.8 to –8.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
